

The Discovery and Synthesis of CCR6 Inhibitor 1: A Technical Guide

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Compound of Interest

Compound Name: CCR6 inhibitor 1

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Introduction

The C-C chemokine receptor 6 (CCR6) has emerged as a compelling therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers. Its exclusive ligand, CCL20 (macrophage inflammatory protein-3 α), plays a crucial role in recruiting Th17 cells, regulatory T cells (Tregs), and B cells to sites of inflammation. The CCR6/CCL20 axis is implicated in the pathogenesis of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, the development of small molecule inhibitors of CCR6 is an area of intense research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of "**CCR6 inhibitor 1**," a potent and selective antagonist of the CCR6 receptor.

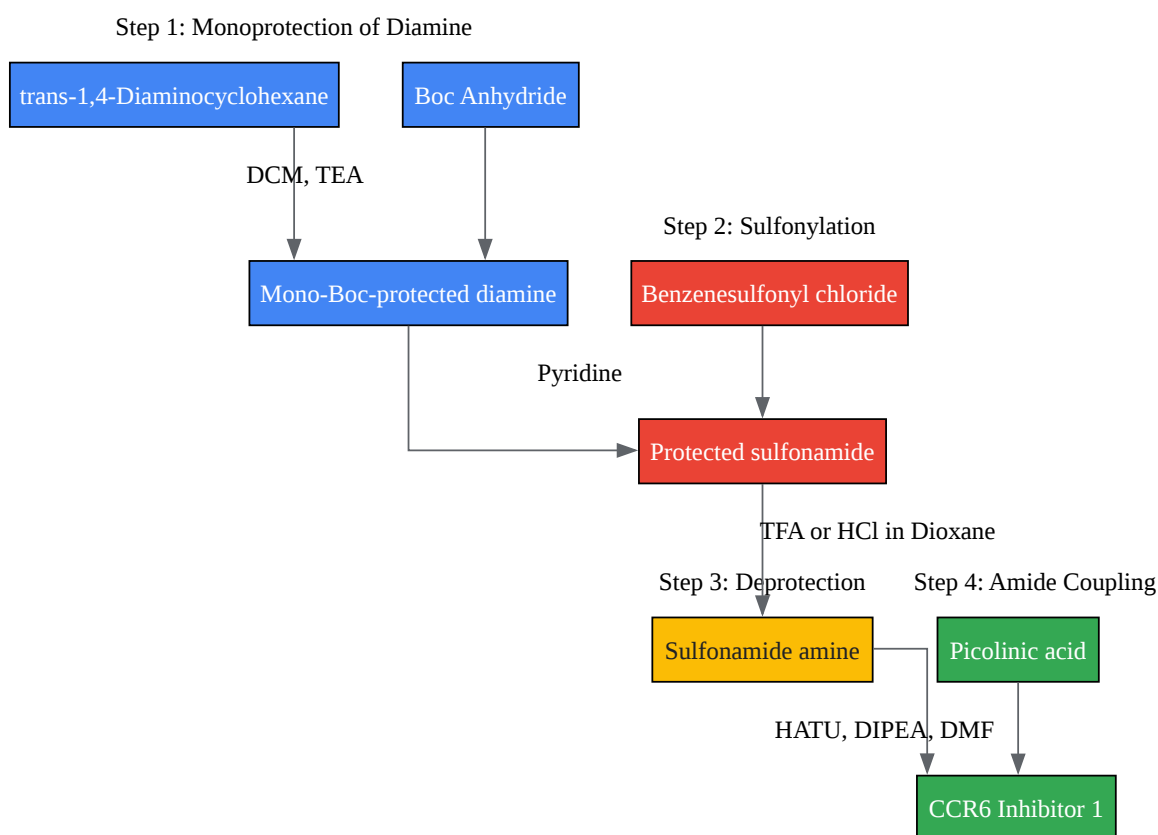
Discovery of CCR6 Inhibitor 1

CCR6 inhibitor 1, also identified as compound 35 in scientific literature, is a potent and selective antagonist of the CCR6 receptor. Its discovery stemmed from the optimization of a hit compound, leading to a series of 1,4-trans-1-benzenesulfonyl-4-aminocyclohexane derivatives with improved potency and pharmacokinetic properties.

Synthesis of CCR6 Inhibitor 1

While the precise, step-by-step synthesis of **CCR6 inhibitor 1** is not publicly detailed, a plausible synthetic route can be constructed based on established organic chemistry principles and methods for synthesizing analogous compounds. The proposed synthesis involves a multi-step process starting from commercially available reagents.

A potential synthetic workflow is outlined below:



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Caption: Proposed synthetic workflow for **CCR6 Inhibitor 1**.

Biological Activity and Quantitative Data

CCR6 inhibitor 1 has demonstrated potent and selective inhibition of the CCR6 receptor in various in vitro assays. A summary of its biological activity is presented in the table below.

| Parameter | Species | Value | Selectivity | Reference |
|-----------|-------------|-------------|----------------------|-----------|
| IC50 | Monkey CCR6 | 0.45 nM | - | [1] |
| IC50 | Human CCR6 | 6 nM | - | [1] |
| IC50 | Human CCR1 | > 30,000 nM | > 5000-fold vs hCCR1 | [1] |
| IC50 | Human CCR7 | 9,400 nM | > 1500-fold vs hCCR7 | [1] |

Detailed pharmacokinetic and in vivo efficacy data for **CCR6 inhibitor 1** are not extensively available in the public domain. However, the class of 1,4-trans-1-benzenesulfonyl-4-aminocyclohexanes has been reported to possess good pharmacokinetic properties. For context, a more recently developed CCR6 antagonist, IDOR-1117-2520, has reported pharmacokinetic data in rats and dogs, demonstrating oral bioavailability.[2]

Experimental Protocols

The characterization of **CCR6 inhibitor 1** involves several key in vitro assays to determine its potency and mechanism of action.

CCL20-Induced B-Cell Migration Assay (Transwell Assay)

This assay assesses the ability of the inhibitor to block the chemotactic response of CCR6-expressing cells towards its ligand, CCL20.

Protocol:

- **Cell Preparation:** Human peripheral blood B-lymphocytes, which endogenously express CCR6, are isolated and suspended in assay medium (e.g., RPMI with 0.5% BSA).
- **Assay Setup:** A 96-well transwell plate with a polycarbonate membrane (e.g., 5 µm pore size) is used.
- **Chemoattractant:** Recombinant human CCL20 (e.g., 50-100 ng/mL) is added to the lower chamber of the transwell plate.
- **Inhibitor Treatment:** B-cells are pre-incubated with various concentrations of **CCR6 inhibitor 1** for 30 minutes at 37°C.
- **Migration:** The treated B-cells (e.g., 1×10^5 cells per well) are added to the upper chamber of the transwell plate.
- **Incubation:** The plate is incubated for 2-4 hours at 37°C in a 5% CO₂ incubator.
- **Quantification:** The number of cells that have migrated to the lower chamber is quantified using a cell counter or by flow cytometry.
- **Data Analysis:** The percentage of inhibition is calculated relative to the number of cells that migrated in the presence of CCL20 alone. An IC₅₀ value is determined from the dose-response curve.

ERK Phosphorylation Assay (Western Blot)

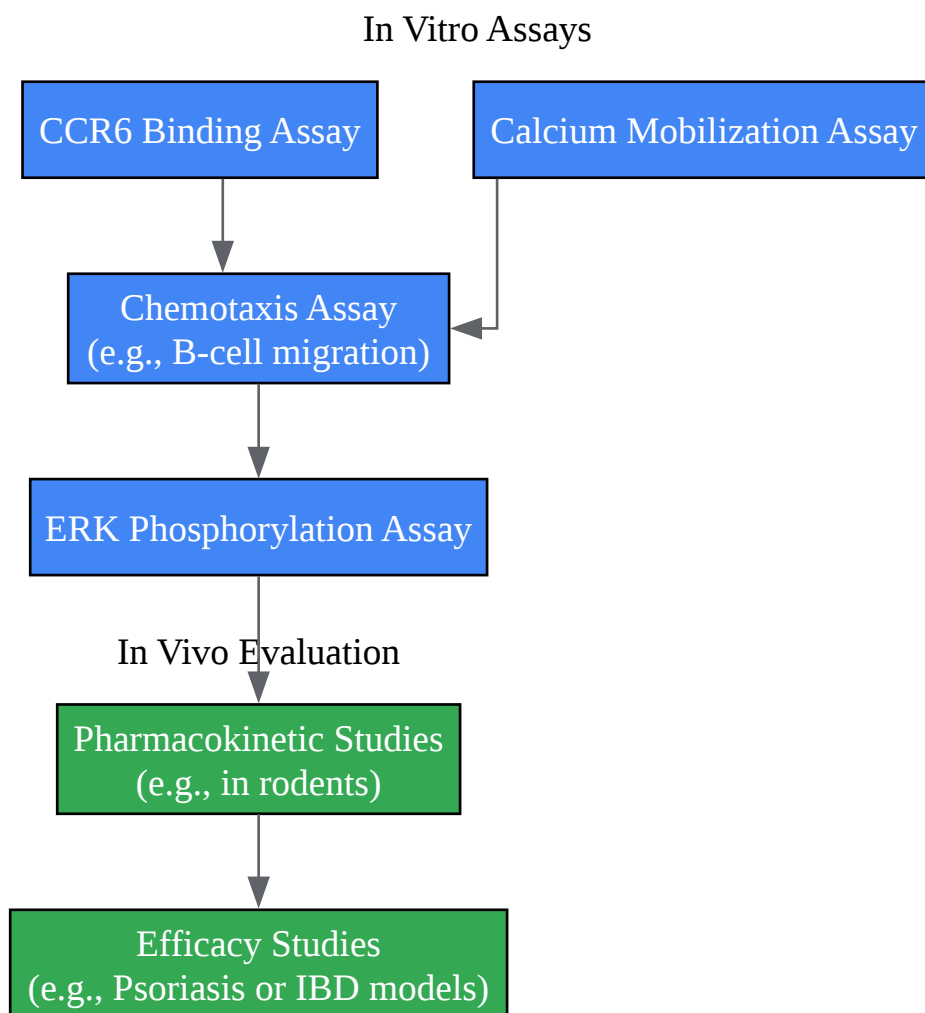
This assay determines the effect of the inhibitor on the downstream signaling cascade of CCR6, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Protocol:

- **Cell Culture and Starvation:** CCR6-expressing cells (e.g., human B-cells or a CCR6-transfected cell line) are cultured to 80-90% confluency and then serum-starved for 4-6 hours to reduce basal ERK phosphorylation.
- **Inhibitor Pre-treatment:** Cells are pre-treated with varying concentrations of **CCR6 inhibitor 1** for 1-2 hours.

- **Stimulation:** Cells are stimulated with CCL20 (e.g., 50-100 ng/mL) for a short period (typically 5-15 minutes) at 37°C.
- **Cell Lysis:** The cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the cell lysates is determined using a BCA assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Antibody Incubation:** The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry:** The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK phosphorylation.

The following diagram illustrates a general experimental workflow for evaluating CCR6 inhibitors.

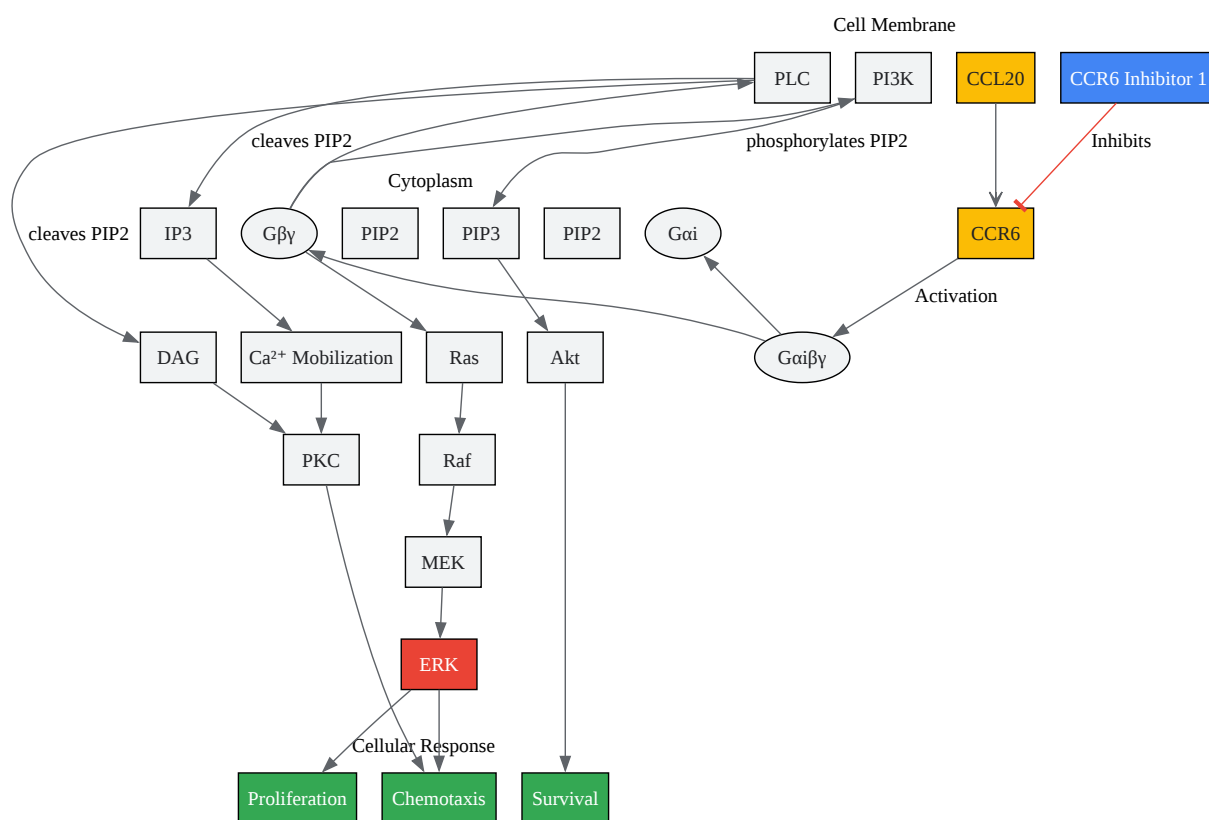


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Caption: General experimental workflow for CCR6 inhibitor evaluation.

CCR6 Signaling Pathway

Upon binding of CCL20, CCR6, a G-protein coupled receptor (GPCR), activates intracellular signaling pathways, primarily through the G α i subunit. This leads to the activation of downstream effectors that mediate cellular responses such as chemotaxis, proliferation, and survival.



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Caption: Simplified CCR6 signaling pathway and the inhibitory action of **CCR6 Inhibitor 1**.

Conclusion

CCR6 inhibitor 1 is a valuable research tool for investigating the role of the CCR6/CCL20 axis in health and disease. Its high potency and selectivity make it a suitable probe for in vitro studies. While further development and in vivo characterization are necessary to ascertain its therapeutic potential, the discovery of this and other small molecule CCR6 antagonists represents a significant step forward in the development of novel treatments for a variety of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the available information on **CCR6 inhibitor 1**, intended to support researchers in the field of drug discovery and development.

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